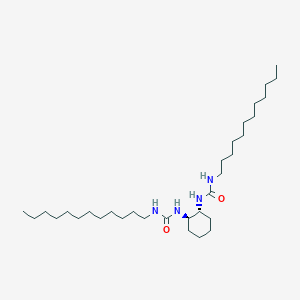
3,3'-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) is a complex organic compound featuring a cyclohexane ring substituted with two dodecylurea groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) typically involves the reaction of cyclohexane derivatives with dodecylurea under specific conditions. One common method includes the use of cyclohexane-1,2-diamine as a starting material, which is then reacted with dodecyl isocyanate in the presence of a catalyst to form the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted urea and amine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): A derivative with a cyclohexane ring connected to two symmetrical phenols and bromine groups.
Cyclohexane-1,2-diamine derivatives: Compounds with similar structural features but different substituents.
Uniqueness
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) is unique due to its specific substitution pattern and the presence of long dodecyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
182912-85-2 |
|---|---|
Fórmula molecular |
C32H64N4O2 |
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
1-dodecyl-3-[(1R,2R)-2-(dodecylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C32H64N4O2/c1-3-5-7-9-11-13-15-17-19-23-27-33-31(37)35-29-25-21-22-26-30(29)36-32(38)34-28-24-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3,(H2,33,35,37)(H2,34,36,38)/t29-,30-/m1/s1 |
Clave InChI |
IZXOPBRBPFOKBI-LOYHVIPDSA-N |
SMILES isomérico |
CCCCCCCCCCCCNC(=O)N[C@@H]1CCCC[C@H]1NC(=O)NCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCNC(=O)NC1CCCCC1NC(=O)NCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


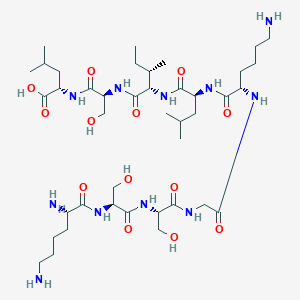
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
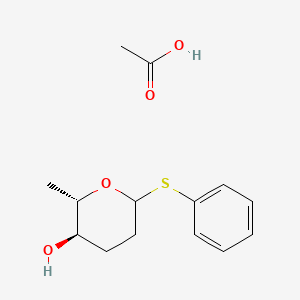
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
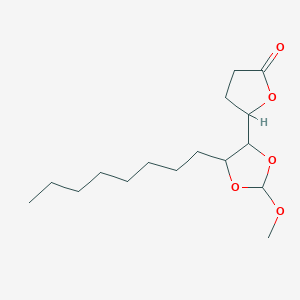
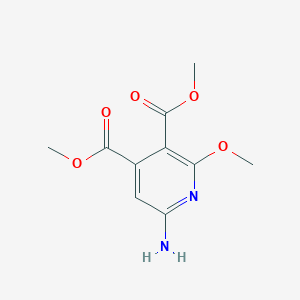
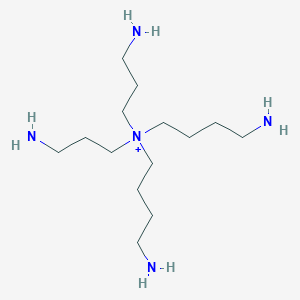
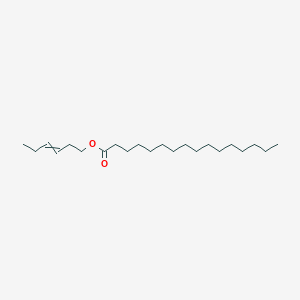
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)

